molecular formula C7H2BrClF2O B7880702 3-Bromo-6-chloro-2,4-difluorobenzaldehyde

3-Bromo-6-chloro-2,4-difluorobenzaldehyde

Cat. No.: B7880702
M. Wt: 255.44 g/mol
InChI Key: YBQYWYCFSFIINU-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2,4-difluorobenzaldehyde is an aromatic compound with the molecular formula C7H2BrClF2O It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2,4-difluorobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination, chlorination, and fluorination of benzaldehyde derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as iron or aluminum chloride to facilitate halogenation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2,4-difluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the substituent introduced, products can include various substituted benzaldehydes.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

3-Bromo-6-chloro-2,4-difluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2,4-difluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple halogen atoms enhances its ability to form strong interactions with biological macromolecules, potentially inhibiting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2,6-difluorobenzaldehyde
  • 4-Bromo-2,5-difluorobenzaldehyde
  • 2-Chloro-3,6-difluorobenzaldehyde

Uniqueness

3-Bromo-6-chloro-2,4-difluorobenzaldehyde is unique due to the specific arrangement of halogen atoms, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for selective interactions in various chemical and biological processes .

Properties

IUPAC Name

3-bromo-6-chloro-2,4-difluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF2O/c8-6-5(10)1-4(9)3(2-12)7(6)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQYWYCFSFIINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)C=O)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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